tiglyl carnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Marker for Metabolic Disorders:

Elevated levels of O-tiglyl-L-carnitine in blood or urine can be a biomarker for certain metabolic disorders, particularly those affecting fatty acid metabolism. These disorders can disrupt the breakdown of fats for energy production. Studies have shown a correlation between increased tiglylcarnitine levels and conditions like Methylmalonic Acidemia (MMA) and Isovaleric acidemia. [Source: National Institutes of Health, Genetic Testing Registry - MMA: ] [Source: National Institutes of Health, Genetic Testing Registry - Isovaleric acidemia: ] By measuring tiglylcarnitine levels, researchers can potentially screen for these conditions and aid in early diagnosis.

Investigation in Mitochondrial Dysfunction:

Mitochondria are the cell's powerhouses, responsible for energy production. O-tiglyl-L-carnitine may offer insights into mitochondrial dysfunction. Studies suggest that tiglylcarnitine levels might be elevated in individuals with mitochondrial disorders, potentially due to impaired breakdown of certain fatty acids within the mitochondria. [Source: National Institutes of Health, OMIM - Mitochondrial respiratory chain complex I deficiency nuclear gene MT-ND1: ] Further research is needed to determine the specific role of tiglylcarnitine in this context.

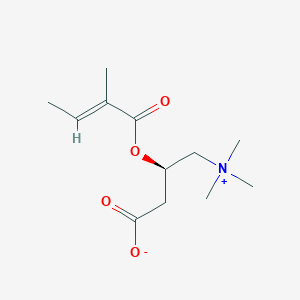

Tiglyl carnitine, also known as O-tiglyl-L-carnitine, is a derivative of carnitine characterized by the presence of a tiglyl group (trans-2-methyl-2-butenoyl) attached to the hydroxyl group of L-carnitine. The molecular formula for tiglyl carnitine is C₁₂H₂₁NO₄, and it plays a significant role in the metabolism of fatty acids and branched-chain amino acids. This compound is categorized as an acylcarnitine, which are esters formed from carnitine and various acyl groups, facilitating the transport of fatty acids into the mitochondria for β-oxidation.

Additionally, tiglyl carnitine can be hydrolyzed back to L-carnitine and tiglyl-CoA, further participating in metabolic pathways related to energy production.

Tiglyl carnitine exhibits biological activity primarily through its role in fatty acid metabolism. It serves as a substrate for various enzymes involved in mitochondrial energy production. Elevated levels of tiglyl carnitine have been observed in conditions such as mitochondrial disorders, indicating its potential as a biomarker for metabolic dysfunctions.

Research has shown that disturbances in carnitine metabolism can lead to increased concentrations of tiglyl carnitine, suggesting its involvement in metabolic disorders such as propionic acidemia and other organic acidemias .

Tiglyl carnitine can be synthesized through several methods:

- Enzymatic Synthesis: The primary method involves the enzymatic transfer of the tiglyl group from tiglyl-CoA to L-carnitine via carnitine acetyltransferase.

- Chemical Synthesis: Chemical synthesis may involve acylation reactions where L-carnitine is treated with tiglyl chloride or other appropriate acylating agents under controlled conditions.

- Biotransformation: Microbial or plant-based systems can also be employed to produce tiglyl carnitine through biotransformation processes.

Tiglyl carnitine has several applications in both clinical and research settings:

- Metabolic Profiling: It is used as a biomarker for assessing mitochondrial function and diagnosing metabolic disorders.

- Nutritional Supplementation: Due to its role in fatty acid metabolism, it may be included in formulations aimed at enhancing energy metabolism.

- Research Tool: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving acylcarnitines.

Studies have indicated that tiglyl carnitine interacts with various enzymes involved in lipid metabolism. Its levels can be influenced by factors such as dietary intake of fats and carbohydrates, hormonal changes, and genetic variations affecting metabolic pathways. Research on its interactions with other metabolites has provided insights into its role in energy homeostasis and metabolic flexibility .

Tiglyl carnitine shares structural similarities with other acylcarnitines but is unique due to its specific tiglyl group. Here are some similar compounds:

| Compound Name | Structure/Group | Unique Features |

|---|---|---|

| Acetylcarnitine | Acetyl group | Involved primarily in carbohydrate metabolism. |

| Palmitoylcarnitine | Palmitoyl group | Long-chain fatty acid transport. |

| Butyrylcarnitine | Butyryl group | Short-chain fatty acid metabolism. |

| Propionylcarnitine | Propionyl group | Related to propionic acid metabolism. |

Tiglyl carnitine's distinct structure allows it to participate specifically in the metabolism of branched-chain amino acids and certain unsaturated fatty acids, setting it apart from other acylcarnitines.

Tiglylcarnitine represents a specialized member of the acylcarnitine family, characterized by its distinctive molecular architecture and isomeric properties. The compound possesses the molecular formula C12H21NO4 with a molecular weight of 243.30 grams per mole for the free base form [1] [2]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (3R)-3-{[(2E)-2-methylbut-2-enoyl]oxy}-4-(trimethylazaniumyl)butanoate, reflecting its complex stereochemical arrangement [3] [4].

The structural framework of tiglylcarnitine consists of a carnitine backbone esterified with tiglic acid, specifically trans-2-methyl-2-butenoic acid [1] [5]. This esterification occurs at the hydroxyl group of the carnitine moiety, creating an O-acylcarnitine compound. The molecule features a quaternary ammonium group characteristic of carnitines, contributing to its zwitterionic nature under physiological conditions [3] [6].

A significant aspect of tiglylcarnitine chemistry involves its tautomeric relationship with 2-ethylacryloylcarnitine. These compounds exist as structural isomers, where the primary tautomer maintains the trans-2-methyl-2-butenoyl configuration, while the alternative tautomeric form exhibits a 2-methylidenebutanoyl arrangement [1] [7]. The Chemical Entities of Biological Interest database catalogues these as CHEBI:71179 for O-tiglylcarnitine and CHEBI:71180 for 2-ethylacryloylcarnitine, respectively [7].

The molecular structure demonstrates characteristic features of short-chain acylcarnitines, with the acyl chain containing five carbon atoms in a branched, unsaturated configuration [5] [3]. The simplified molecular-input line-entry system representation (CC=C(C)C(=O)OC(CC([O-])=O)CN+(C)C) illustrates the complete connectivity pattern, including the trans double bond geometry and the ionic character of the molecule [3] [8].

Table 1: Molecular Structure and Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO4 [1] [2] |

| Molecular Weight (Free Base) | 243.30 g/mol [1] [2] |

| Molecular Weight (Hydrochloride) | 279.76 g/mol [9] [10] |

| IUPAC Name | (3R)-3-{[(2E)-2-methylbut-2-enoyl]oxy}-4-(trimethylazaniumyl)butanoate [3] [4] |

| CAS Registry Number | 64191-86-2 [3] [11] |

| SMILES | CC=C(C)C(=O)OC(CC([O-])=O)CN+(C)C [3] [8] |

| InChI Key | WURBQCVBQNMUQT-RMKNXTFCSA-N [3] [8] |

| Physical State | White to Off-White Solid [10] [12] |

| Chemical Class | Acylcarnitine (Short-chain) [5] [3] |

Table 2: Tautomeric Forms

| Tautomer | Structure Type | SMILES | ChEBI ID | Relationship |

|---|---|---|---|---|

| Tiglylcarnitine (Primary) | trans-2-methyl-2-butenoyl ester | CC=C(C)C(=O)OC(CC([O-])=O)CN+(C)C | CHEBI:71179 [1] [7] | Main tautomer |

| 2-ethylacryloylcarnitine | 2-methylidenebutanoyl ester | CCC(=C)C(=O)OC(CC([O-])=O)CN+(C)C | CHEBI:71180 [7] | Tautomeric form |

Physicochemical Properties and Stability

The physicochemical properties of tiglylcarnitine reflect its amphiphilic nature, combining hydrophilic carnitine characteristics with hydrophobic acyl chain features. The compound exhibits limited aqueous solubility, being classified as practically insoluble in water, which contrasts with the high water solubility of free carnitine [6]. This hydrophobic character is attributed to the tiglic acid moiety, which significantly alters the overall polarity of the molecule.

Solubility studies demonstrate that tiglylcarnitine hydrochloride shows enhanced dissolution in organic solvents, including methanol, dimethyl sulfoxide, and acetonitrile [13] [12]. The hydrochloride salt form, with a molecular weight of 279.76 grams per mole, exhibits improved handling characteristics and storage stability compared to the free base form [9] [10]. The polar surface area of the molecule measures 66.43 square angstroms, indicating moderate polarity despite the overall hydrophobic character [3] [6].

The molecular architecture includes seven rotatable bonds, contributing to conformational flexibility, while maintaining four hydrogen bond acceptors and one hydrogen bond donor [3] [6]. These structural features influence both the physical properties and biological interactions of the compound.

Stability characteristics of tiglylcarnitine demonstrate significant dependence on environmental conditions. Long-term storage requires temperatures of -20°C under inert atmosphere with protection from light to maintain chemical integrity [10] [13] [12]. Solution stability studies reveal that stock solutions prepared in appropriate solvents remain stable for six months when stored at -80°C, or one month at -20°C [13].

Temperature-dependent degradation studies of related acylcarnitines indicate that tiglylcarnitine exhibits reasonable stability at physiological temperatures for short periods. Plasma stability assessments show minimal degradation over one hour at room temperature [14]. However, extended exposure to elevated temperatures, particularly above 37°C combined with high humidity conditions, accelerates degradation processes [15].

pH stability represents a critical consideration for tiglylcarnitine handling and storage. The compound demonstrates stability under neutral to slightly acidic conditions, consistent with the behavior of other acylcarnitines [16]. However, exposure to basic conditions, particularly pH values above 9, results in rapid hydrolysis of the ester bond, converting tiglylcarnitine back to free carnitine and tiglic acid [16].

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| Solubility (Water) | Slightly soluble [6] |

| Solubility (Methanol) | Soluble [13] [12] |

| Solubility (DMSO) | Soluble [13] [12] |

| Solubility (Acetonitrile) | Soluble [13] [12] |

| Polar Surface Area | 66.43 Ų [3] [6] |

| Rotatable Bond Count | 7 [3] [6] |

| Hydrogen Bond Acceptors | 4 [3] [6] |

| Hydrogen Bond Donors | 1 [3] [6] |

| Charge State | Zwitterionic (Neutral) [3] [6] |

| Hydrophobicity | Very hydrophobic [6] |

Table 4: Stability Properties

| Storage Condition | Temperature | Stability Duration | Notes |

|---|---|---|---|

| Long-term storage | -20°C | Long-term stable | Inert atmosphere required [10] [13] [12] |

| Short-term (room temperature) | 25°C | 1 hour | Stable in plasma [14] |

| Solution stability (-80°C) | -80°C | 6 months | Stock solution stable [13] |

| Solution stability (-20°C) | -20°C | 1 month | Stock solution stable [13] |

| pH stability (neutral) | 7.0 | Stable | Stable at neutral pH [16] |

| pH stability (basic) | >9.0 | Unstable | Rapid degradation at pH >9 [16] |

| Plasma stability | Room temperature | 1 hour | No significant degradation [14] |

| Light sensitivity | N/A | Light sensitive | Store protected from light [10] [12] |

Tautomerism and Stereochemical Considerations

The stereochemical complexity of tiglylcarnitine emerges from multiple chiral elements within its molecular structure, requiring detailed analysis of both static configuration and dynamic tautomeric equilibria. The compound possesses one defined stereogenic center at the third carbon position of the carnitine backbone, which maintains the R absolute configuration characteristic of biologically active L-carnitine derivatives [1] [2] [17].

Crystallographic and spectroscopic studies confirm that the stereochemical arrangement at the C3 position follows the R configuration, consistent with the naturally occurring L-carnitine stereochemistry [17]. This configuration is essential for biological activity, as the R stereoisomer represents the physiologically relevant form. The specific rotation of tiglylcarnitine hydrochloride measures -26.0° when dissolved in water at a concentration of 0.5 grams per 100 milliliters, indicating levorotatory optical activity [12].

The double bond within the tiglic acid moiety adopts the E (trans) geometric configuration, as indicated by the (2E) designation in the systematic nomenclature [1] [3] [4]. This geometric arrangement is thermodynamically favored and represents the predominant isomeric form under standard conditions. The trans configuration of the double bond contributes to the overall molecular stability and influences both physical properties and metabolic behavior.

Tautomeric considerations reveal a dynamic equilibrium between tiglylcarnitine and its isomeric variant 2-ethylacryloylcarnitine. This tautomerism involves the migration of the double bond within the acyl chain, converting the trans-2-methyl-2-butenoyl group to a 2-methylidenebutanoyl configuration [1] [7]. The tautomeric equilibrium is influenced by environmental factors including solvent polarity, temperature, and pH conditions.

The primary tautomer, maintaining the tiglic acid esterification pattern, predominates under physiological conditions. However, analytical methods must account for the potential presence of both tautomeric forms, particularly in biological samples where enzymatic or chemical processes might influence the equilibrium position [7] [18].

Stereochemical stability analysis demonstrates that the R configuration at the carnitine carbon center remains unchanged during normal handling and storage conditions. However, extreme pH conditions or prolonged exposure to elevated temperatures may promote epimerization processes, potentially affecting the stereochemical integrity of the molecule [19].

The conformational analysis of tiglylcarnitine reveals multiple low-energy conformations due to the presence of seven rotatable bonds within the molecular structure [3] [6]. These conformational variations do not affect the absolute stereochemistry but influence molecular recognition processes and intermolecular interactions. Nuclear magnetic resonance studies provide detailed information about the preferred conformational states and their relative populations in solution.

Table 5: Stereochemical Properties

| Property | Value |

|---|---|

| Stereocenter | Present (1 stereocenter) [1] [2] |

| Absolute Configuration | R configuration [1] [2] [17] |

| Chiral Center Position | C3 (Carbon 3) [17] |

| Optical Activity | Optically active [12] |

| Specific Rotation | -26.0° (c = 0.5, Water) [12] |

| Double Bond Geometry | E (trans) configuration [1] [3] [4] |

| Enantiomeric Form | L-form [1] [2] |

| Stereochemical Designation | (3R)-configuration [1] [3] [4] |

The stereochemical considerations extend to the analytical characterization of tiglylcarnitine, where mass spectrometric fragmentation patterns and nuclear magnetic resonance spectral features provide definitive identification of the correct stereoisomer. These analytical techniques are essential for quality control and research applications, ensuring that the proper stereochemical form is maintained throughout synthesis, purification, and storage processes [18] [20].

Tiglyl carnitine biosynthesis occurs through the coordinated action of carnitine acyltransferases, with carnitine acetyltransferase (CrAT) serving as the primary enzyme responsible for its formation [1] [2]. CrAT, encoded by the CRAT gene and classified under EC 2.3.1.7, catalyzes the reversible transfer of short-chain acyl groups from coenzyme A to carnitine [2] [3]. The enzyme exhibits broad substrate specificity toward acyl-CoA esters with carbon chain lengths ranging from C2 to C4, making it ideally suited for tiglyl-CoA conjugation [4] [5].

The enzymatic reaction follows the general mechanism:

Tiglyl-CoA + L-carnitine ⇌ CoA + Tiglyl carnitine

CrAT exists in multiple subcellular localizations through alternative splicing of the CRAT gene, resulting in three distinct isoforms [2]. The mitochondrial isoform contains an N-terminal transit peptide and is localized within the mitochondrial matrix, while peroxisomal and cytosolic variants facilitate acylcarnitine formation in their respective compartments [2] [5]. This subcellular distribution enables tiglyl carnitine synthesis at multiple sites within the cell, supporting diverse metabolic functions.

While carnitine palmitoyltransferase I (CPT1) primarily functions in long-chain fatty acid metabolism, it can serve as a secondary pathway for tiglyl carnitine formation [6] [7]. CPT1 is located on the outer mitochondrial membrane and exists in three tissue-specific isoforms: CPT1A (liver-enriched), CPT1B (muscle-enriched), and CPT1C (brain-specific) [6] [8]. Recent studies demonstrate that CPT1B can be induced in hepatocytes through peroxisome proliferator-activated receptor alpha (PPAR-α) signaling in response to metabolic stress [9].

The regulation of carnitine acyltransferase activity involves multiple mechanisms. Malonyl-CoA, the committed intermediate in fatty acid synthesis, inhibits CPT1 activity but does not directly affect CrAT function [7] [9]. Post-translational modifications, including phosphorylation and acetylation, modulate enzyme activity in response to metabolic demands [10]. Additionally, the availability of substrates (tiglyl-CoA and free carnitine) and cofactors influences the rate of tiglyl carnitine formation [4] [3].

Mitochondrial Transport Mechanisms

The mitochondrial transport of tiglyl carnitine occurs through a sophisticated multi-step process involving the carnitine shuttle system [11] [12]. Following its synthesis in the cytosol, tiglyl carnitine must traverse both the outer and inner mitochondrial membranes to reach the matrix where beta-oxidation occurs [13] [14].

The initial transport step involves passage through the outer mitochondrial membrane via voltage-dependent anion channels (porins), which allow free diffusion of small molecules including acylcarnitines [13] [15]. This process is passive and does not require energy input, as the outer membrane is freely permeable to molecules smaller than 1.5 kilodaltons [16].

The critical transport step occurs at the inner mitochondrial membrane through the carnitine/acylcarnitine translocase (CACT), encoded by the SLC25A20 gene [11] [14]. CACT operates as an antiporter, exchanging one molecule of tiglyl carnitine from the intermembrane space for one molecule of free carnitine from the matrix [12] [17]. This exchange mechanism maintains the carnitine pool equilibrium and enables continuous fatty acid transport [11] [18].

CACT exhibits broad substrate specificity, transporting acylcarnitines with acyl chains ranging from 2 to 18 carbon atoms [11] [14]. The transporter demonstrates higher affinity for longer-chain acylcarnitines, but efficiently handles short-chain species like tiglyl carnitine [11]. The transport process is driven by concentration gradients and does not require direct energy input [12] [17].

Once tiglyl carnitine reaches the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) catalyzes its reconversion to tiglyl-CoA and free carnitine [8] [13]. CPT2 is located on the matrix-facing side of the inner mitochondrial membrane and exhibits broader substrate specificity than CPT1, enabling it to process both long-chain and short-chain acylcarnitines [8] [16]. The generated free carnitine is subsequently transported back to the cytosol via CACT, completing the carnitine cycle [12] [17].

Transport regulation involves multiple factors including substrate availability, transporter expression levels, and metabolic demand [14] [18]. During periods of increased fatty acid oxidation, CACT expression is upregulated through transcriptional mechanisms involving PPAR-α and other metabolic regulators [9] [19]. Post-translational modifications, including cysteine oxidation and protein-protein interactions, fine-tune transporter activity in response to cellular redox status [20] [21].

Role in Beta-Oxidation of Branched-Chain Fatty Acids

Tiglyl carnitine plays a crucial role in the beta-oxidation pathway of branched-chain fatty acids, particularly those derived from isoleucine catabolism [22] [23]. Upon reaching the mitochondrial matrix, tiglyl-CoA (regenerated from tiglyl carnitine) enters a specialized beta-oxidation pathway designed for branched-chain substrates [13] [16].

The first step involves dehydrogenation catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD), encoded by the ACADSB gene [23] [24]. SBCAD exhibits specific activity toward 2-methylbutyryl-CoA and related branched-chain substrates, converting tiglyl-CoA to 2-methyl-2-butenoyl-CoA with the concomitant reduction of flavin adenine dinucleotide (FAD) to FADH2 [23] [25]. This enzyme is essential for isoleucine catabolism, and its deficiency results in 2-methylbutyrylglycinuria, a rare metabolic disorder [23] [24].

The second step involves hydration of the double bond through enoyl-CoA hydratase short-chain 1 (ECHS1) [16] [26]. ECHS1 adds water across the double bond of 2-methyl-2-butenoyl-CoA, producing 2-methyl-3-hydroxybutyryl-CoA [16]. This enzyme exhibits broad substrate specificity and participates in both fatty acid and amino acid metabolism pathways [16] [26].

The third step requires dehydrogenation by hydroxyacyl-CoA dehydrogenase (HADH), which oxidizes the hydroxyl group to form 2-methylacetoacetyl-CoA while reducing nicotinamide adenine dinucleotide (NAD+) to NADH [16] [25]. HADH demonstrates specificity for medium and short-chain hydroxyacyl-CoA substrates and plays a central role in branched-chain fatty acid oxidation [16].

The final step involves thiolytic cleavage catalyzed by 3-ketoacyl-CoA thiolase (also known as acetoacetyl-CoA thiolase or T2), encoded by the ACAT1 gene [22] [25]. This enzyme cleaves 2-methylacetoacetyl-CoA to produce acetyl-CoA and propionyl-CoA, both of which enter central metabolic pathways [22]. Acetyl-CoA proceeds to the tricarboxylic acid cycle for energy production, while propionyl-CoA undergoes conversion to succinyl-CoA through the propionate metabolism pathway [16] [22].

The beta-oxidation of tiglyl-CoA generates significant energy yields through the production of reduced cofactors (FADH2 and NADH) and acetyl-CoA [13] [16]. Each cycle produces one FADH2, one NADH, and two molecules of acetyl-CoA equivalents, contributing to cellular ATP synthesis through oxidative phosphorylation [16] [27]. The process is tightly regulated by substrate availability, cofactor ratios, and allosteric effectors that respond to cellular energy status [13] [19].